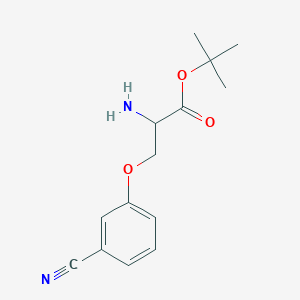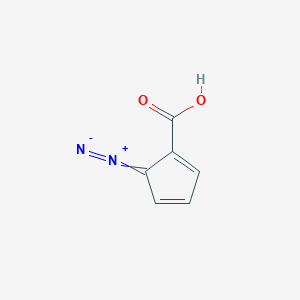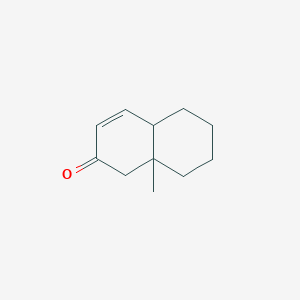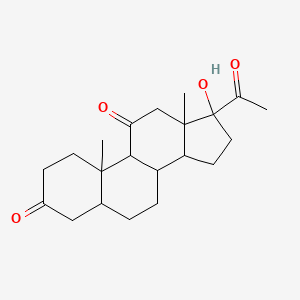
3-Butyn-2-ol, 4-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-2-ol, 4-ethoxy-: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-butyn-2-ol, where an ethoxy group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Acetylene and Acetaldehyde Reaction: One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide.
Enantioselective Addition: Another method involves the enantioselective addition of terminal alkynes to aldehydes using catalysts like (S)-BINOL and InBr3.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like aqueous phase extraction are common to enhance efficiency .
化学反応の分析
Types of Reactions:
Oxidation: 3-Butyn-2-ol, 4-ethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to produce enantioselective compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique functional groups.
Industry:
作用機序
The mechanism of action of 3-Butyn-2-ol, 4-ethoxy- largely depends on the specific reaction it undergoes. Generally, the alkyne group can participate in addition reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic attacks. The ethoxy group can influence the compound’s reactivity by donating electron density through inductive effects.
類似化合物との比較
3-Butyn-2-ol: The parent compound without the ethoxy group.
1-Butyn-3-ol: A positional isomer with the hydroxyl group on the first carbon.
2-Methyl-3-butyn-2-ol: A similar compound with a methyl group instead of an ethoxy group
Uniqueness: 3-Butyn-2-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group can act as a protecting group or influence the compound’s solubility and reactivity.
特性
CAS番号 |
36677-86-8 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
4-ethoxybut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3 |
InChIキー |
JBOIAYJONVIDDX-UHFFFAOYSA-N |
正規SMILES |
CCOC#CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)


![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)



![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)


![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
